Home > Products > Screening Compounds P36163 > 19-epi-Cathenamine
19-epi-Cathenamine - 73326-87-1

19-epi-Cathenamine

Catalog Number: EVT-1539242
CAS Number: 73326-87-1
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
19-epi-Cathenamine is a yohimban alkaloid and a methyl ester.
Source

19-epi-Cathenamine is primarily sourced from plants like Rauvolfia tetraphylla and Catharanthus roseus. These plants are well-known for their complex alkaloid profiles, which include various therapeutic agents. The biosynthesis of 19-epi-Cathenamine involves several enzymatic steps that transform precursor compounds through reduction and rearrangement processes .

Classification

19-epi-Cathenamine belongs to the class of terpenoid indole alkaloids. These compounds are characterized by their unique structures that include both terpenoid and indole components, making them a focus of interest in medicinal chemistry due to their varied biological activities .

Synthesis Analysis

Methods

The synthesis of 19-epi-Cathenamine can be approached through both natural extraction from plant sources and synthetic methodologies. The natural biosynthetic route involves the enzymatic conversion of precursor compounds such as strictosidine aglycone and 4,21-dehydrogeissoschizine. Enzymes such as tetrahydroalstonine synthases (THAS) and heteroyohimbine synthase (HYS) play pivotal roles in this process by catalyzing specific reactions that lead to the formation of 19-epi-Cathenamine from its precursors .

Technical Details

In laboratory settings, biomimetic synthesis techniques can also be employed to produce 19-epi-Cathenamine. This involves using specific enzymes or microbial systems engineered to replicate the natural biosynthetic pathways found in plants. Such methods can enhance yield and facilitate the study of reaction mechanisms involved in alkaloid synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 19-epi-Cathenamine features a complex arrangement typical of indole alkaloids, including multiple chiral centers that contribute to its stereochemical properties. The compound's stereochemistry is crucial for its biological activity, particularly its interaction with biological targets like receptors and enzymes.

Data

The molecular formula for 19-epi-Cathenamine is C21H24N2OC_{21}H_{24}N_2O, with a molecular weight of approximately 336.43 g/mol. Its structural characteristics include a bicyclic framework that is common among many alkaloids, contributing to its pharmacological properties .

Chemical Reactions Analysis

Reactions

19-epi-Cathenamine can undergo various chemical reactions typical for indole alkaloids, including oxidation, reduction, and rearrangement. These reactions are often facilitated by specific enzymes that provide regioselectivity and stereoselectivity during biosynthesis.

Technical Details

For example, during the enzymatic reduction process involving THAS enzymes, 4,21-dehydrogeissoschizine is converted into cathenamine and subsequently into 19-epi-Cathenamine through a series of hydride transfers and protonation steps. The reaction conditions (such as pH and temperature) can significantly influence product distribution among different alkaloids formed in these pathways .

Mechanism of Action

Process

The mechanism by which 19-epi-Cathenamine exerts its effects involves interaction with neurotransmitter systems, particularly those related to adrenergic receptors. This interaction can modulate various physiological responses, including vasodilation and alterations in neurotransmitter release.

Data

Research indicates that derivatives of cathenamine may influence serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders or other conditions linked to these neurotransmitters .

Physical and Chemical Properties Analysis

Physical Properties

19-epi-Cathenamine typically appears as a crystalline solid at room temperature. Its melting point ranges between 150°C to 160°C, indicating good thermal stability.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water. Its reactivity profile includes susceptibility to oxidation under certain conditions, leading to the formation of various derivatives .

Applications

Scientific Uses

Due to its pharmacological properties, 19-epi-Cathenamine has been studied for potential applications in medicine. Research has focused on its role as an anti-cancer agent, particularly in inhibiting tumor growth through mechanisms involving apoptosis induction.

Additionally, ongoing studies explore its effects on neurological conditions due to its interaction with neurotransmitter systems. The compound's ability to modulate receptor activity positions it as a candidate for developing new therapeutic agents targeting mental health disorders .

Introduction to 19-epi-Cathenamine in Alkaloid Biochemistry

Definition and Role in Monoterpene Indole Alkaloid (MIA) Biosynthesis

19-epi-Cathenamine (chemical formula: C~21~H~22~N~2~O~3~) is a stereoisomer of cathenamine (20,21-didehydroajmalicine), characterized by an inverted configuration at the C19 position. This reactive enamine intermediate belongs to the Corynanthe-type skeleton within the monoterpene indole alkaloid (MIA) family. It occupies a pivotal position in the biosynthesis of heteroyohimbine alkaloids, serving as a direct precursor to pharmacologically active MIAs like 19-epi-ajmalicine (mayumbine) [1] [5] [7].

The biosynthesis of 19-epi-cathenamine originates from the central MIA intermediate strictosidine aglycone. Deglycosylation of strictosidine by strictosidine glucosidase (SGD) generates a highly reactive dialdehyde that undergoes spontaneous rearrangement to form dehydrogeissoschizine. Subsequent isomerization yields cathenamine or its C19 epimer, 19-epi-cathenamine. Crucially, NADPH-dependent heteroyohimbine synthases (HYS) reduce these enamines, steering the pathway toward distinct heteroyohimbine stereoisomers:

  • Reduction of cathenamine produces ajmalicine or tetrahydroalstonine
  • Reduction of 19-epi-cathenamine yields 19-epi-ajmalicine (mayumbine) [1] [2] [7].

This branch point exemplifies how enzymatic control over transient intermediates like 19-epi-cathenamine governs structural diversity in MIAs. The intermediate’s instability and reactivity made its isolation challenging, underscoring its role as a transient metabolic hub rather than an endpoint [4] [7].

Table 1: Key Intermediates in Heteroyohimbine Alkaloid Biosynthesis

IntermediateChemical DesignationEnzymatic ProductStereochemical Significance
Strictosidine aglyconeUnstable dialdehydeDehydrogeissoschizineCentral branch point for all MIAs
DehydrogeissoschizineKeto-enol tautomersCathenamine / 19-epi-cathenamineDetermines C19 configuration
Cathenamine20,21-DidehydroajmalicineAjmalicine / TetrahydroalstonineCorynanthe scaffold with C19 "normal" series
19-epi-CathenamineC19 epimer of cathenamine19-epi-Ajmalicine (Mayumbine)Corynanthe scaffold with C19 "epi" series

Historical Context: Discovery and Early Biomimetic Synthesis Studies

The existence of 19-epi-cathenamine was first inferred through biomimetic synthesis experiments in the 1970s–1980s. Seminal work by Stöckigt, Zenk, and Husson demonstrated that incubating secologanin and tryptamine with crude enzyme preparations from Catharanthus roseus cell suspensions generated cathenamine (20,21-didehydroajmalicine), which accumulated under specific conditions [7]. They identified this enamine as the central precursor to ajmalicine, 19-epi-ajmalicine, and tetrahydroalstonine.

Critical evidence for 19-epi-cathenamine emerged from studies on its hydroxylated derivative, 17-OH-19-epi-cathenamine. Biomimetic reduction of this compound in vitro readily produced 19-epi-ajmalicine, suggesting its role as a direct precursor. However, enzymatic assays revealed a more complex reality: C. roseus cell-free extracts with NADPH reduced 17-OH-19-epi-cathenamine to 17-OH-19-epi-ajmalicine, not the non-hydroxylated 19-epi-ajmalicine. This indicated that while biomimetic chemistry supported the precursor role, in planta enzymatic pathways likely involved more specific transformations without 17-hydroxylation [5] [6].

These early studies established:

  • The enzymatic reducibility of cathenamine-type enamines drives heteroyohimbine diversity.
  • C19 stereochemistry in the enamine intermediate dictates the stereochemistry of the final alkaloid (e.g., 19-epi-cathenamine → 19-epi-ajmalicine).
  • Biomimetic models provide plausible routes but may not fully replicate in vivo enzymatic specificity [5] [7].

Table 2: Key Historical Studies on 19-epi-Cathenamine

Study FocusKey FindingMethodSignificance
Cell-free biosynthesis (1977)Identification of cathenamine as central intermediateIncubation of secologanin/tryptamine with C. roseus enzymesFirst proof of enamine intermediates in MIA pathway
Biomimetic reduction (1980)17-OH-19-epi-Cathenamine → 19-epi-ajmalicineNaBH~4~ reductionSupported precursor role but lacked enzymatic specificity
Enzymatic reduction (1980)17-OH-19-epi-Cathenamine → 17-OH-19-epi-ajmalicineC. roseus extracts + NADPHDemonstrated enzymatic specificity bypassing 17-OH derivative

Pharmacological Significance as a Biosynthetic Intermediate

Though 19-epi-cathenamine itself lacks direct pharmacological activity due to its transient nature, its enzymatic reduction products are medicinally significant heteroyohimbine alkaloids. 19-epi-Ajmalicine (mayumbine), derived specifically from 19-epi-cathenamine reduction, binds the benzodiazepine receptor in the mammalian central nervous system, exhibiting anxiolytic potential [2] [6]. In contrast, ajmalicine (from cathenamine) is an α~1~-adrenergic receptor antagonist used to treat hypertension and cerebral circulatory disorders [1] [2].

The discovery of heteroyohimbine synthases (HYS) with distinct stereoselectivities explains how plants generate this pharmacological diversity. Structural studies reveal that HYS enzymes (e.g., THAS1–4 and promiscuous HYS) are medium-chain dehydrogenase/reductases (MDRs). Their active site architectures control the stereochemistry of reduction:

  • THAS1–4: Tightly folded loops favor pro-(R) hydride transfer to cathenamine, yielding >85% tetrahydroalstonine (C20α-H) [2] [4].
  • Promiscuous HYS (Cr_032583b): A flexible active site loop accommodates multiple enamine conformations, producing mixtures of ajmalicine (C19α-H, C20β-H), tetrahydroalstonine (C19α-H, C20α-H), and 19-epi-ajmalicine (C19β-H, C20β-H) [2].

This enzymatic promiscuity is evolutionarily significant—it allows a single enzyme to generate structural diversity from one enamine precursor. Metabolic engineering of HYS specificity could therefore optimize the production of specific bioactive alkaloids. For instance, mutating the loop 2 region in HYS shifts product profiles, demonstrating potential for rational design [2].

Table 3: Pharmacological Activities of 19-epi-Cathenamine-Derived Alkaloids

AlkaloidBiosynthetic OriginPrimary Pharmacological ActivityTherapeutic Relevance
19-epi-Ajmalicine (Mayumbine)Reduction of 19-epi-CathenamineBenzodiazepine receptor ligandPotential anxiolytic agent
Ajmalicine (Raubasine)Reduction of Cathenamineα~1~-Adrenergic receptor antagonistHypertension, cerebral ischemia
TetrahydroalstonineReduction of CathenamineWeak antihypertensive; marker of HYS activityResearch tool
SerpentineOxidation of AjmalicineTopoisomerase inhibitionAnticancer research

Properties

CAS Number

73326-87-1

Product Name

19-epi-Cathenamine

IUPAC Name

methyl (1S,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18-hexaene-19-carboxylate

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,10-12,15,19,22H,7-9H2,1-2H3/t12-,15+,19+/m1/s1

InChI Key

BXTHVTLKWJZGAA-YFROIQMUSA-N

SMILES

CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Canonical SMILES

CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Isomeric SMILES

C[C@@H]1C2=CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.